4-[(2-Chloro-6-fluorobenzyl)sulfanyl]-6-methylpyrimidine
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Overview
Description
4-[(2-Chloro-6-fluorobenzyl)sulfanyl]-6-methylpyrimidine is a chemical compound characterized by the presence of a pyrimidine ring substituted with a 2-chloro-6-fluorobenzyl group and a sulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Chloro-6-fluorobenzyl)sulfanyl]-6-methylpyrimidine typically involves the alkylation of a pyrimidine derivative with 2-chloro-6-fluorobenzyl chloride. The reaction is carried out in the presence of a base, such as potassium carbonate, to facilitate the nucleophilic substitution reaction . The reaction conditions often include a solvent like dimethylformamide (DMF) and a temperature range of 60-80°C.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-[(2-Chloro-6-fluorobenzyl)sulfanyl]-6-methylpyrimidine can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the halogen substituents.
Substitution: The halogen atoms (chlorine and fluorine) can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can result in the formation of various derivatives with different functional groups.
Scientific Research Applications
4-[(2-Chloro-6-fluorobenzyl)sulfanyl]-6-methylpyrimidine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: The compound can be utilized in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-[(2-Chloro-6-fluorobenzyl)sulfanyl]-6-methylpyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The presence of the chloro and fluoro substituents enhances its binding affinity and specificity towards certain targets. The sulfanyl group can also participate in redox reactions, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
- 2-[(2-Chloro-6-fluorobenzyl)sulfanyl]-3-(4-methoxyphenyl)-5,6,7,8-tetrahydro 1benzothieno[2,3-d]pyrimidin-4(3H)-one
- 2-[(2-Chloro-6-fluorobenzyl)sulfanyl]-3-(4-chlorophenyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one
Uniqueness
4-[(2-Chloro-6-fluorobenzyl)sulfanyl]-6-methylpyrimidine is unique due to its specific substitution pattern on the pyrimidine ring. The combination of the chloro and fluoro substituents with the sulfanyl group provides distinct chemical properties, such as enhanced reactivity and binding affinity. These features make it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C12H10ClFN2S |
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Molecular Weight |
268.74 g/mol |
IUPAC Name |
4-[(2-chloro-6-fluorophenyl)methylsulfanyl]-6-methylpyrimidine |
InChI |
InChI=1S/C12H10ClFN2S/c1-8-5-12(16-7-15-8)17-6-9-10(13)3-2-4-11(9)14/h2-5,7H,6H2,1H3 |
InChI Key |
LJLMJQDCOJAIMZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=N1)SCC2=C(C=CC=C2Cl)F |
Origin of Product |
United States |
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